molecular formula C8H18Cl2F2N2 B6283322 4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride CAS No. 2309461-01-4

4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride

Cat. No. B6283322
CAS RN: 2309461-01-4
M. Wt: 251.1
InChI Key:
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Description

4-(2,2-Difluoroethyl)azepan-4-amine dihydrochloride, also known as DFAA or 2,2-difluoroethylazepan-4-amine hydrochloride, is a novel fluorinated azepane derivative that has recently been studied for its potential applications in scientific research. This compound is a white solid with a molecular weight of 181.22 g/mol, a melting point of 112-114°C, and a solubility of 0.2 mg/mL in water. DFAA is a highly stable compound that is resistant to hydrolysis and oxidation, making it an attractive candidate for use in laboratory experiments.

Mechanism of Action

4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride is a fluorinated azepane derivative that is highly stable and resistant to hydrolysis and oxidation. It has been suggested that 4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride's stability is due to the presence of two fluorine atoms in its structure, which act as steric hindrance to prevent hydrolysis and oxidation. Additionally, the presence of the two fluorine atoms also increases the compound's polarity and solubility, allowing it to be used in a variety of laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride have not yet been studied in detail. However, it has been suggested that the compound may have potential applications in drug discovery, as it is a highly stable and non-toxic compound. Additionally, it has been suggested that the compound may have potential applications in imaging and detection, as it is a fluorescent compound.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride in laboratory experiments are its high stability, resistance to hydrolysis and oxidation, and its solubility in a variety of solvents. Additionally, the presence of two fluorine atoms in its structure increases its polarity, allowing it to be used in a variety of experiments. The main limitation of using 4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride in laboratory experiments is its relatively low solubility in water, which limits its use in aqueous solutions.

Future Directions

For research on 4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride include further studies of its biochemical and physiological effects, as well as its potential applications in drug discovery and imaging and detection. Additionally, further studies on the synthesis of 4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride and its derivatives may lead to the development of more efficient and cost-effective methods of synthesis. Finally, further studies on the properties of 4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride and its derivatives may lead to the development of new fluorinated compounds with improved stability and solubility.

Synthesis Methods

4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride can be synthesized by a two-step process involving the reaction of 4-amino-2,2-difluoroethylazepane with hydrochloric acid. In the first step, 4-amino-2,2-difluoroethylazepane is reacted with hydrochloric acid to form 4-(2,2-difluoroethyl)azepan-4-amine hydrochloride and water. In the second step, the hydrochloride salt is recrystallized from aqueous ethanol to yield pure 4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride.

Scientific Research Applications

4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride has recently been studied for its potential applications in scientific research. It is a highly stable and non-toxic compound that has been suggested as a potential substitute for other fluorinated compounds in laboratory experiments. 4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride has been used as a reagent in the synthesis of novel compounds, as a fluorescent probe for imaging and detection, and as a substrate for enzyme assays. It has also been used as a model compound for studying the properties of fluorinated compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride involves the reaction of 4-aminocaprolactam with 2,2-difluoroethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "4-aminocaprolactam", "2,2-difluoroethylamine", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 4-aminocaprolactam is dissolved in water and reacted with 2,2-difluoroethylamine in the presence of hydrochloric acid to form an imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The resulting amine is isolated as the dihydrochloride salt by addition of hydrochloric acid." ] }

CAS RN

2309461-01-4

Product Name

4-(2,2-difluoroethyl)azepan-4-amine dihydrochloride

Molecular Formula

C8H18Cl2F2N2

Molecular Weight

251.1

Purity

0

Origin of Product

United States

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